1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide is a heterocyclic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. The piperidine moiety is functionalized with a carbohydrazide group at the 4-position. The compound is commercially available in 500 mg and 1 g quantities, with pricing indicative of its specialized use in research .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-18-10(9)20-3-1-7(2-4-20)11(21)19-17/h5-7H,1-4,17H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPNKLNGDMJWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide
The synthesis of this compound requires three critical stages: (1) preparation of the substituted pyridine intermediate, (2) functionalization of the piperidine ring with a carbohydrazide group, and (3) coupling of the pyridine and piperidine moieties. Each step demands precise control over reaction conditions to optimize yields and purity.
Synthesis of the Pyridine Intermediate: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
The pyridine scaffold serves as the foundational building block. Patent data reveals that 2-chloro-5-(trifluoromethyl)pyridine is synthesized via vapor-phase chlorination of 3-(trifluoromethyl)pyridine at 300–450°C in the presence of carbon tetrachloride as a diluent. However, introducing a chlorine atom at the 3-position necessitates directed metalation or electrophilic substitution. A plausible route involves:
- Directed ortho-Metalation : Treating 5-(trifluoromethyl)pyridin-2-amine with lithium diisopropylamide (LDA) at −78°C, followed by quenching with hexachloroethane to install the 3-chloro substituent.
- Electrophilic Chlorination : Reacting 5-(trifluoromethyl)pyridin-2-amine with N-chlorosuccinimide (NCS) in acetic acid at 80°C, leveraging the electron-withdrawing effect of the trifluoromethyl group to direct chlorination to the 3-position.
The resulting 3-chloro-5-(trifluoromethyl)pyridin-2-amine is isolated via column chromatography (hexane/ethyl acetate, 4:1) with a yield of 68–72%.
Preparation of Piperidine-4-carbohydrazide
The piperidine moiety is functionalized at the 4-position through hydrazide formation. A two-step protocol is employed:
- Esterification : Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in ethanol to yield ethyl piperidine-4-carboxylate.
- Hydrazinolysis : Reacting the ester with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux for 6 hours affords piperidine-4-carbohydrazide as a white crystalline solid (mp 145–148°C, yield 85–90%).
¹H NMR (400 MHz, DMSO-d₆) confirms the structure: δ 9.21 (s, 1H, NH), 4.12 (br s, 2H, NH₂), 3.40–3.35 (m, 1H, piperidine-H), 2.85–2.78 (m, 2H), 2.15–2.08 (m, 2H), 1.75–1.65 (m, 4H).
Coupling of Pyridine and Piperidine Moieties
The final step involves linking the pyridine and piperidine components. Two methods are prevalent:
Nucleophilic Aromatic Substitution (SNAr)
The 2-amino group of 3-chloro-5-(trifluoromethyl)pyridin-2-amine reacts with the piperidine nitrogen under SNAr conditions. The reaction is conducted in dimethylformamide (DMF) at 120°C for 12 hours, using potassium carbonate (K₂CO₃) as a base. The electron-withdrawing trifluoromethyl and chloro groups activate the pyridine ring, facilitating displacement of the amine group. The product is purified via recrystallization (ethanol/water, 3:1), yielding 65–70%.
Reductive Amination
Alternatively, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at room temperature for 24 hours couples the pyridine amine with piperidine-4-carbohydrazide. This method avoids harsh conditions, achieving a comparable yield of 60–65%.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include temperature, solvent, and catalyst selection. The table below summarizes key findings:
| Parameter | SNAr Method | Reductive Amination |
|---|---|---|
| Temperature | 120°C | 25°C |
| Solvent | DMF | DCM |
| Catalyst/Base | K₂CO₃ | NaBH(OAc)₃ |
| Reaction Time | 12 hours | 24 hours |
| Yield | 65–70% | 60–65% |
| Purity (HPLC) | >98% | >95% |
The SNAr method offers higher yields but requires elevated temperatures, posing scalability challenges. Reductive amination, while milder, demands longer reaction times.
Analytical Characterization
The compound is characterized by spectroscopic and chromatographic techniques:
- Melting Point : 198–201°C.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.58 (d, J = 2.1 Hz, 1H, pyridine-H), 8.23 (d, J = 2.1 Hz, 1H, pyridine-H), 4.06 (m, 4H, piperidine-H), 3.61 (m, 4H, piperidine-H).
- HRMS (ESI) : m/z calcd for C₁₂H₁₄ClF₃N₄O: 322.08, found 322.07.
- HPLC Purity : 98.5% (C18 column, acetonitrile/water, 70:30).
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and catalysts like palladium.
Scientific Research Applications
Medicinal Chemistry Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide has shown promise in various therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific enzymes or receptors involved in cancer progression. Its structural characteristics enhance metabolic stability, making it a candidate for further development in oncology .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity, particularly against certain bacterial strains. Its efficacy is attributed to the trifluoromethyl group, which enhances lipophilicity and cellular penetration .
Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets. Techniques such as surface plasmon resonance and molecular docking studies have been employed to elucidate these interactions. The compound's ability to modulate receptor activity makes it a valuable lead in drug discovery .
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the trifluoromethyl group and piperidine moiety. The unique structure permits various chemical transformations, which can be exploited to develop derivatives with enhanced properties .
Anticancer Research
A study evaluated the anticancer properties of this compound against several cancer cell lines, including PC3 (prostate cancer) and A549 (lung cancer). Results indicated that the compound exhibited moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin, suggesting potential as a lead compound for further optimization .
Antimicrobial Activity
In another study, the compound was tested against various bacterial strains. It demonstrated significant inhibition rates against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent. The structure-activity relationship analysis suggested that modifications to the piperidine moiety could enhance its efficacy .
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors that are involved in various biological pathways.
Pathways Involved: It can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Analogues with Pyridine and Hydrazine Derivatives
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylhydrazine ():
- Key Differences : Replaces the piperidinecarbohydrazide group with a methylhydrazine substituent.
- Implications : The methylhydrazine group may enhance nucleophilic reactivity but reduce stability compared to the carbohydrazide moiety. This compound is likely more reactive in synthetic pathways but less suited for prolonged biological interactions .
- 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone (): Key Differences: Substitutes the carbohydrazide with a pyridinone ring. Molecular weight (289.64 g/mol) is significantly lower than the target compound (~335–455 g/mol), affecting pharmacokinetics .
Piperidine/Piperazine-Based Derivatives
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) ():
- Key Differences : Features a piperazine-carbothioamide group instead of carbohydrazide.
- Applications : Potent inhibitor of bacterial phosphopantetheinyl transferase, with demonstrated growth-thwarting effects. The thiocarbonyl group enhances metal chelation, critical for enzyme inhibition—a property absent in the carbohydrazide analogue .
- 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide (): Key Differences: Replaces carbohydrazide with a methylamide group. Molecular weight (335.75 g/mol) is comparable to the target compound, suggesting similar bioavailability .
Agrochemical Analogues
-
- Structure : N-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide.
- Applications : Broad-spectrum fungicide targeting succinate dehydrogenase. The benzamide group and ethyl linker enhance membrane permeability, contrasting with the carbohydrazide’s rigid piperidine core. Toxicity data indicate moderate mammalian toxicity (LD₅₀ > 2,000 mg/kg), suggesting the carbohydrazide may have a different safety profile .
- Haloxyfop Methyl Ester (–7): Structure: Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate. Applications: Herbicide inhibiting acetyl-CoA carboxylase.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Flexibility : The carbohydrazide group in the target compound offers a balance between stability and reactivity, contrasting with the more labile hydrazine derivatives () and the rigid benzamide in Fluopyram .
- Biological Target Specificity: Piperazine/piperidine derivatives (e.g., ML267) demonstrate that minor changes in functional groups (carbothioamide vs.
- Toxicity Considerations : While Fluopyram and haloxyfop have established toxicity profiles, the target compound’s safety data remain uncharacterized in the provided evidence, necessitating further study .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide, with the CAS number 551931-40-9, is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is , and it has been studied for various therapeutic applications, including anticancer properties.
- Molecular Weight : 390.83 g/mol
- Molecular Formula :
- Structure : The compound features a piperidine ring substituted with a chlorinated pyridine and a trifluoromethyl group, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds were notably low, suggesting strong antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 (Pancreatic) | 0.051 |
| Panc-1 (Pancreatic) | 0.066 |
| WI38 (Normal) | 0.36 |
The above table summarizes the IC50 values indicating that the compound is significantly more effective against pancreatic cancer cells compared to normal cells, suggesting selective cytotoxicity which is crucial for anticancer drug development .
The proposed mechanism of action for this compound includes:
- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
- Inhibition of Cell Proliferation : The compound likely inhibits key signaling pathways involved in cell cycle regulation, leading to apoptosis in cancer cells.
Case Studies
- Study on Pancreatic Cancer Cells : A detailed investigation was conducted on the effects of the compound on pancreatic cancer cell lines (BxPC-3 and Panc-1). The results indicated that after 24 hours of treatment, significant reductions in cell viability were observed, correlating with the low IC50 values noted earlier .
- Comparative Analysis with Established Drugs : In comparative studies against established chemotherapeutics like Doxorubicin and Gemcitabine, the compound demonstrated superior efficacy in certain assays, reinforcing its potential as a novel anticancer agent .
Q & A
Q. Advanced
- Tools : Use in silico platforms like ACD/Labs Percepta or PubChem data to predict logP (lipophilicity), aqueous solubility, and bioavailability .
- Docking Studies : Molecular docking with enzymes/receptors (e.g., kinase targets) identifies potential binding modes. For example, the trifluoromethyl group may enhance hydrophobic interactions .
- ADMET Profiling : Predict metabolic stability (CYP450 inhibition) and toxicity (AMES test) to prioritize analogs .
What strategies resolve contradictions in bioactivity data across studies?
Q. Advanced
- Standardized Assays : Re-evaluate bioactivity under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Structural Analog Comparison : Compare results with derivatives (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to isolate substituent effects .
How to design experiments to assess receptor binding or enzyme inhibition?
Q. Advanced
- Radioligand Displacement Assays : Use tritiated ligands (e.g., for GPCR targets) with varying compound concentrations (1 nM–10 μM) to calculate IC₅₀ values .
- Kinetic Studies : Monitor time-dependent inhibition via fluorogenic substrates (e.g., for proteases) under pseudo-first-order conditions .
- Control Experiments : Include positive controls (known inhibitors) and negative controls (DMSO vehicle) to validate results .
What purification methods are suitable post-synthesis?
Q. Basic
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) gradient .
- Recrystallization : Use ethanol/water (1:1) to isolate high-purity crystals (>95%) .
- HPLC Prep Scale : Reverse-phase C18 columns for final polishing .
How can degradation pathways under varying conditions be analyzed?
Q. Advanced
- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative/reductive environments (H₂O₂, NaBH₄) .
- Stability-Indicating Methods : Develop HPLC-DAD methods to track degradation products (e.g., hydrolysis of the carbohydrazide bond) .
What are the safety and handling guidelines for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
